molecular formula C14H19N3O3 B11810133 Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate

Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate

Cat. No.: B11810133
M. Wt: 277.32 g/mol
InChI Key: HWTYWPGMEJYZGT-UHFFFAOYSA-N
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Description

Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate is a synthetic compound that belongs to the class of nicotinates It features a piperazine ring substituted with an acetyl group and a methyl group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit poly (ADP-ribose) polymerase (PARP) in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl6-(4-acetylpiperazin-1-yl)-4-methylnicotinate is unique due to its specific combination of the piperazine and nicotinate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 6-(4-acetylpiperazin-1-yl)-4-methylnicotinate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

This compound features a nicotinic acid derivative with a piperazine moiety, which is often associated with enhanced pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of PRC2 Activity : The compound has been shown to inhibit the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing and is implicated in various cancers. By inhibiting PRC2, this compound can potentially reactivate tumor suppressor genes and inhibit tumor growth .
  • Antitumor Activity : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This suggests a promising role in combination therapies for cancer treatment .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress, although more research is needed in this area .

Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of similar compounds targeting PRC2 in various cancer models. The results showed significant tumor regression in murine models treated with these compounds, indicating their potential as effective anticancer agents .

Neuroprotective Potential

In a separate investigation, researchers assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The compound demonstrated a marked reduction in cell death compared to untreated controls, suggesting its utility in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Antitumor ActivityInhibition of PRC2
Induction of ApoptosisActivation of intrinsic apoptotic pathways
NeuroprotectionReduction of oxidative stress

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

methyl 6-(4-acetylpiperazin-1-yl)-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C14H19N3O3/c1-10-8-13(15-9-12(10)14(19)20-3)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3

InChI Key

HWTYWPGMEJYZGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C(=O)C

Origin of Product

United States

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